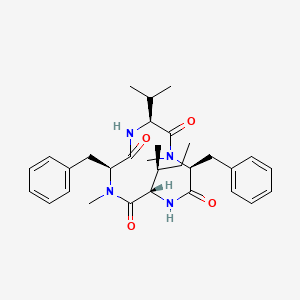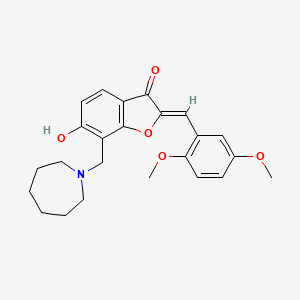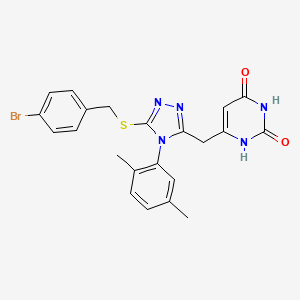
6-((5-((4-bromobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((5-((4-bromobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20BrN5O2S and its molecular weight is 498.4. The purity is usually 95%.
BenchChem offers high-quality 6-((5-((4-bromobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((5-((4-bromobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anti-HIV Activity
Pyrimidine derivatives have been synthesized and evaluated for their anti-HIV-1 activity, demonstrating that modifications to the pyrimidine ring can significantly impact viral inhibition. For instance, Novikov et al. (2004) reported the synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, showing defined virus-inhibiting properties against type 1 human immunodeficiency virus in vitro (Novikov, Ozerov, Sim, & Buckheit, 2004). This suggests that derivatives of pyrimidine, potentially including the compound of interest, could have applications in antiviral research, specifically targeting HIV.
Heterocyclic Synthesis and Applications
The structural flexibility of pyrimidine and triazole derivatives allows for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. For example, Majumdar et al. (2001) demonstrated the regioselective synthesis of pyrimidine annelated heterocycles, highlighting the versatility of pyrimidine derivatives in constructing complex molecular architectures (Majumdar, Das, Kundu, & Bandyopadhyay, 2001). Such synthetic strategies could be relevant for developing novel therapeutics or materials based on the compound .
Anti-Inflammatory and Analgesic Agents
The incorporation of pyrimidine and triazole rings into heterocyclic frameworks has been explored for the development of anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This indicates potential for the compound of interest in pharmaceutical development, particularly in the context of inflammation and pain management.
Third-Order Nonlinear Optical Properties
Derivatives of pyrimidine and related heterocycles have also been studied for their nonlinear optical properties, which are essential for various photonic and electronic applications. Shettigar et al. (2009) explored the nonlinear optical properties of novel styryl dyes containing pyrimidine derivatives, demonstrating significant potential for device applications (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009). This suggests that the compound could be investigated for its optical properties, contributing to the development of new materials for technological applications.
Propiedades
IUPAC Name |
6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O2S/c1-13-3-4-14(2)18(9-13)28-19(10-17-11-20(29)25-21(30)24-17)26-27-22(28)31-12-15-5-7-16(23)8-6-15/h3-9,11H,10,12H2,1-2H3,(H2,24,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGRJYBXSMXCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((5-((4-bromobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


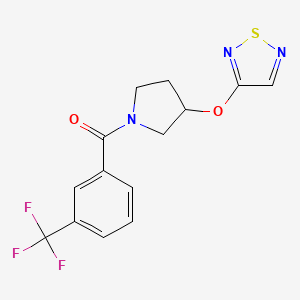
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2565444.png)
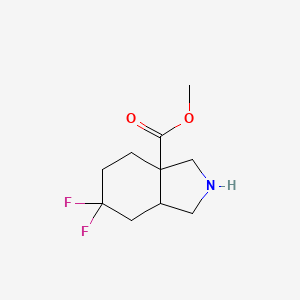
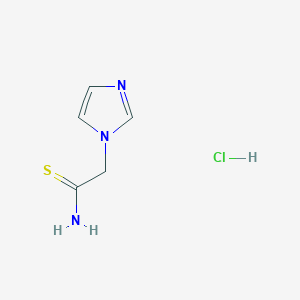

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2565453.png)

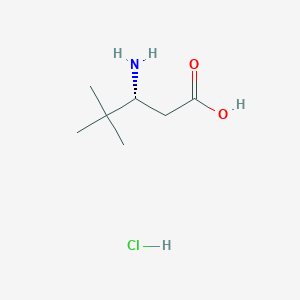

![N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565460.png)
